6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a complex organic compound that features both indazole and imidazole moieties, making it an interesting subject for research due to its potential biological activities. This compound belongs to a class of indazole derivatives, which have been investigated for their therapeutic properties, particularly in the field of oncology. The presence of bromine at the 6-position and an imidazole group at the 3-position contributes to its unique chemical reactivity and biological profile.
The compound can be classified as a heterocyclic aromatic compound due to its fused ring structures, which include both nitrogen-containing rings. It is synthesized from precursors that feature indazole and imidazole frameworks, often through various coupling reactions. The indazole core is known for its role in various pharmacological agents, particularly those with anticancer properties, while the imidazole ring is significant in biological systems, notably in enzyme catalysis and as a building block in pharmaceuticals.
The synthesis of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole typically involves multiple steps:
The synthesis may utilize various coupling techniques such as Suzuki or Heck coupling, depending on the availability of starting materials and desired substituents. For instance, a common route might involve the use of palladium-catalyzed cross-coupling reactions to create the final product from bromo-indazoles and imidazolyl precursors .
The molecular structure of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole can be represented as follows:
The molecular formula is , with a molecular weight of approximately 252.09 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry, confirming its structure.
6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole participates in various chemical reactions:
For instance, in a typical reaction setup, the compound might be reacted with nucleophiles such as amines or thiols under basic conditions to yield substituted derivatives .
The mechanism of action for compounds like 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that indazole derivatives can inhibit certain cancer cell lines by disrupting cellular pathways involved in proliferation and survival. The exact mechanism may involve binding to specific targets within signaling pathways that regulate cell growth .
Relevant data from studies indicate that the compound maintains structural integrity under various conditions but may undergo degradation when exposed to strong acids or bases .
6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical studies, emphasizing its role as a promising candidate for future therapeutic applications .
Nitrogen-containing heterocycles represent the cornerstone scaffolds of modern pharmaceutical agents, providing essential three-dimensional frameworks for target engagement and bioactivity modulation. Among these, fused bicyclic systems like indazole and five-membered rings like imidazole feature prominently in drug discovery pipelines due to their versatile pharmacophoric properties, metabolic stability, and capacity for diverse substitution patterns. These motifs serve as privileged structures – molecular frameworks with an inherent propensity for binding to multiple biological targets with high affinity. The strategic fusion of these heterocycles, as exemplified by 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole, creates novel chemical entities with enhanced potential for addressing unmet therapeutic needs, particularly in oncology and infectious diseases [4] [5].
Indazole derivatives constitute a structurally distinctive class of bicyclic heterocycles where a pyrazole ring is fused with a benzene ring, existing predominantly in the thermodynamically stable 1H-tautomeric form. This scaffold has demonstrated remarkable versatility in drug development, contributing to clinically validated therapeutics across multiple disease domains. Notable examples include the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib for ovarian cancer maintenance therapy and the multi-tyrosine kinase inhibitor pazopanib for advanced renal cell carcinoma and soft tissue sarcoma [4]. The intrinsic hydrogen-bonding capability, moderate lipophilicity, and planar geometry of the indazole nucleus facilitate optimal interactions with diverse enzyme active sites and protein surfaces [4].
Imidazole, characterized by its 1,3-diazole structure with one pyrrole-like and one pyridine-like nitrogen atom, serves as a fundamental pharmacophore in biochemistry. This ring system is integral to the amino acid histidine, the neurotransmitter histamine, and purine bases. Medicinally, imidazole-containing compounds have achieved substantial clinical success, particularly in oncology. Kinase inhibitors such as nilotinib (BCR-ABL inhibitor for chronic myeloid leukemia) and ponatinib (multi-kinase inhibitor for resistant leukemias) exemplify how the imidazole ring functions as a key metal-binding moiety and hydrogen-bond acceptor/donor in targeted cancer therapies [5]. The imidazole ring's capacity to engage in π-stacking interactions and form salt bridges via its ionizable nitrogen (pKa ≈ 7.0) further enhances its utility in drug-receptor recognition [5].
Table 1: Clinically Approved Drugs Featuring Indazole or Imidazole Motifs
Drug Name | Core Structure | Therapeutic Indication | Primary Target |
---|---|---|---|
Niraparib | Indazole | Ovarian Cancer | PARP Enzyme |
Pazopanib | Indazole | Renal Cell Carcinoma | VEGFR, PDGFR, c-Kit |
Nilotinib | Imidazole | Chronic Myeloid Leukemia | BCR-ABL Kinase |
Ponatinib | Imidazole | Resistant Leukemias | Multi-Kinase Inhibitor |
Dacarbazine | Imidazole | Melanoma, Hodgkin's | DNA Alkylation |
Bendazac | Indazole | Anti-inflammatory | Unknown |
The molecular hybrid 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS# 1207174-95-5, PubChem CID: 135894576) represents a strategic fusion of these pharmacologically validated heterocyclic systems [1] [3]. This compound features an indazole core substituted at the 3-position with an imidazole ring and at the 6-position with a bromine atom. The molecular formula is C₁₀H₇BrN₄, with a calculated molecular weight of 263.10 g/mol. X-ray crystallographic analyses of closely related structures reveal that such fused systems exhibit near-perpendicular dihedral angles (typically 66.4-84.2°) between the indazole and imidazole planes, creating a distinctive three-dimensional topology [7] [10]. This spatial arrangement potentially facilitates simultaneous interactions with complementary binding pockets in biological targets.
The bromine substituent at the 6-position serves multiple strategic purposes: it acts as a directing group for regioselective metal-catalyzed cross-coupling reactions (enabling further structural diversification), enhances the compound's lipophilicity (calculated LogP ≈ 1.95), and provides a steric and electronic perturbation that can significantly influence target affinity and selectivity profiles [2] [6]. The imidazole-2-yl moiety at C3 contributes critical metal-coordinating capability and the potential for forming multiple hydrogen bonds via its N-H group (donor) and tertiary nitrogen (acceptor). This moiety exhibits tautomeric behavior between 1H and 3H forms, though the 1H-tautomer predominates in biological systems, as confirmed by spectroscopic studies of analogous compounds [5] [7].
Table 2: Key Structural Features and Their Functional Implications
Structural Element | Physicochemical Properties | Functional Significance |
---|---|---|
Indazole Core | Planar bicyclic system, H-bond donor/acceptor | Base stacking interactions, Enzyme active site recognition |
6-Bromine Substituent | Enhanced lipophilicity (π ≈ 0.86), Steric bulk | Cross-coupling handle, Hydrophobic pocket binding |
3-(1H-Imidazol-2-yl) Group | Tautomerism, Metal coordination capability | Zinc-binding motif, H-bond network formation |
Fused System | Dihedral angle ~70-85° between rings | 3D topology for selective target engagement |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: